

# An In-depth Technical Guide to the Chemical Structure of Collinin

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## Compound of Interest

Compound Name: **Collinin**

Cat. No.: **B1237613**

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## Introduction

**Collinin**, a naturally occurring terpenylated coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the Rutaceae family such as *Flindersia maculosa* and *Zanthoxylum schinifolium*, this compound has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure of **Collinin**, including its spectroscopic data, and explores the experimental protocols for its isolation and synthesis. Furthermore, it delves into the signaling pathways modulated by **Collinin**, offering insights for researchers and professionals in drug development.

## Chemical Structure and Properties

**Collinin** is chemically defined as 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one. Its structure features a coumarin core, which is a benzopyran-2-one, substituted with a methoxy group at the C-8 position and a geranyloxy side chain at the C-7 position.

Table 1: Chemical and Physical Properties of **Collinin**

Property	Value	Reference
IUPAC Name	7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one	<a href="#">[2]</a>
Synonyms	NSC 31870, Schinifolin	<a href="#">[1]</a>
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	328.41 g/mol	<a href="#">[1]</a>
CAS Number	34465-83-3	<a href="#">[1]</a>
Appearance	Solid	
Solubility	Soluble in ethanol, methanol, DMF, or DMSO	<a href="#">[1]</a>

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **Collinin** relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, officially published dataset for **Collinin** is not readily available in all public databases, the expected spectral data can be inferred from the known structure and data from similar coumarin compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **Collinin** is expected to show characteristic signals for the coumarin nucleus, the methoxy group, and the geranyl side chain.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **Collinin**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.25	d	~9.5
H-4	~7.65	d	~9.5
H-5	~7.35	d	~8.5
H-6	~6.85	d	~8.5
8-OCH <sub>3</sub>	~3.90	s	-
H-1'	~4.70	d	~6.5
H-2'	~5.50	t	~6.5
H-6'	~5.10	t	~7.0
CH <sub>3</sub> -3'	~1.75	s	-
CH <sub>3</sub> -7'	~1.68	s	-
CH <sub>3</sub> -7'	~1.60	s	-
H <sub>2</sub> -4', H <sub>2</sub> -5'	~2.10	m	-

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton of **Collinin**.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **Collinin**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~161.0
C-3	~113.0
C-4	~143.5
C-4a	~113.5
C-5	~128.5
C-6	~108.0
C-7	~162.0
C-8	~101.0
C-8a	~156.0
8-OCH <sub>3</sub>	~56.0
C-1'	~65.5
C-2'	~119.0
C-3'	~142.0
C-4'	~39.5
C-5'	~26.0
C-6'	~123.5
C-7'	~132.0
C-8' (CH <sub>3</sub> -3')	~16.5
C-9' (CH <sub>3</sub> -7')	~25.5
C-10' (CH <sub>3</sub> -7')	~17.5

## Mass Spectrometry (MS)

Mass spectrometry of **Collinin** would show a molecular ion peak [M]<sup>+</sup> corresponding to its molecular weight. The fragmentation pattern would be characteristic of the coumarin structure.

and the geranyl side chain.

Table 4: Predicted Mass Spectrometry Fragmentation for **Collinin**

m/z	Fragment
328	$[\text{C}_{20}\text{H}_{24}\text{O}_4]^+$ (Molecular Ion)
192	$[\text{C}_{10}\text{H}_8\text{O}_4]^+$ (Coumarin moiety after loss of geranyl chain)
137	$[\text{C}_9\text{H}_{13}]^+$ (Geranyl cation)
69	$[\text{C}_5\text{H}_9]^+$ (Isoprene unit from geranyl chain)

## Experimental Protocols

### Isolation and Purification of Collinin

The following is a general protocol for the isolation and purification of coumarins from *Zanthoxylum* species, which can be adapted for **Collinin**.

#### 1. Plant Material and Extraction:

- Dried and powdered leaves of *Zanthoxylum schinifolium* are subjected to extraction with methanol or ethanol at room temperature for several days.
- The solvent is evaporated under reduced pressure to yield a crude extract.

#### 2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The chloroform and ethyl acetate fractions, which are typically rich in coumarins, are collected.

#### 3. Chromatographic Purification:

- The active fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds with similar R<sub>f</sub> values are pooled.
- Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Collinin**.

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Isolation and Purification Workflow for **Collinin**.

## Chemical Synthesis of Collinin

The synthesis of **Collinin** can be achieved through the Williamson ether synthesis, starting from 7-hydroxy-8-methoxycoumarin and geranyl bromide.

### 1. Synthesis of 7-hydroxy-8-methoxycoumarin:

- This precursor can be synthesized via the Pechmann condensation of 1,2,4-trihydroxybenzene with malic acid in the presence of a dehydrating agent like sulfuric acid, followed by methylation.

### 2. Williamson Ether Synthesis:

- 7-hydroxy-8-methoxycoumarin is dissolved in a suitable solvent such as acetone or DMF.
- A base, such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ ), is added to deprotonate the hydroxyl group.
- Geranyl bromide is added to the reaction mixture.

- The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC.
- The reaction mixture is then worked up by filtration and evaporation of the solvent.
- The crude product is purified by column chromatography to yield **Collinin**.

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Synthetic Workflow for **Collinin**.

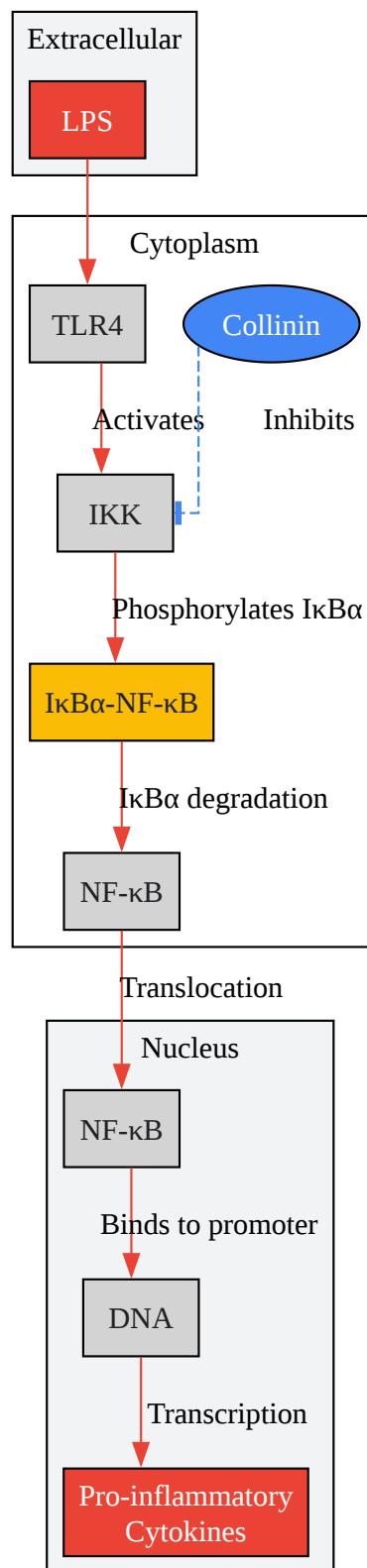
## Signaling Pathways Modulated by Collinin

**Collinin** exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and apoptosis.

### Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. **Collinin** has been suggested to inhibit this pathway.

A proposed mechanism involves the inhibition of IκB $\alpha$  phosphorylation, thereby preventing its degradation and keeping NF-κB in its inactive state in the cytoplasm.



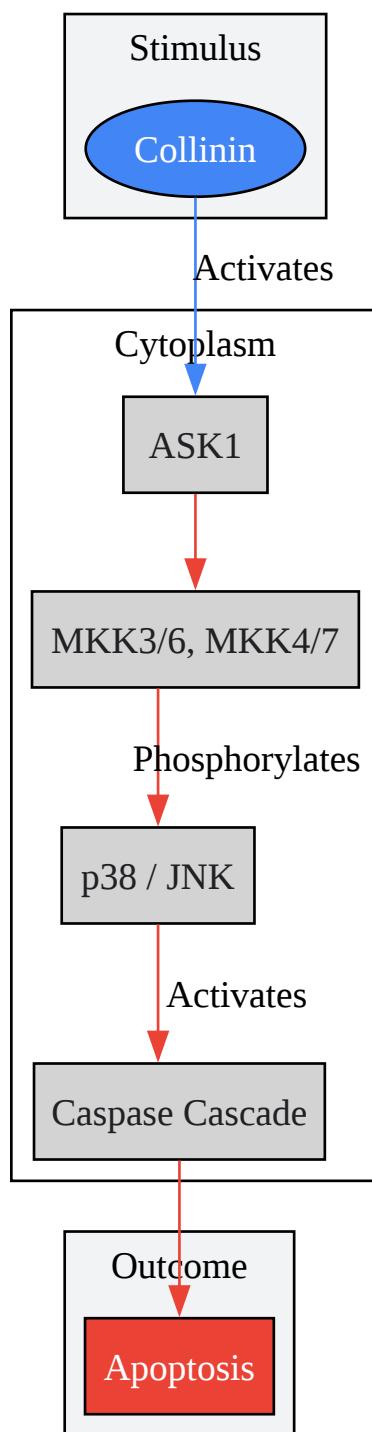
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Proposed Inhibition of the NF-κB Signaling Pathway by **Collinin**.

## Apoptosis Induction via MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and JNK pathways, are crucial in regulating cellular processes like apoptosis. Stress signals can activate these pathways, leading to the activation of downstream caspases and ultimately, programmed cell death. **Collinin** has been reported to induce apoptosis in cancer cells, and this effect is likely mediated through the activation of MAPK pathways.

**Collinin** treatment may lead to the phosphorylation and activation of p38 MAPK and JNK, which in turn can activate the apoptotic cascade.



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Proposed Activation of Apoptosis via the MAPK Pathway by **Collinin**.

## Conclusion

**Collinin** presents a fascinating molecular scaffold with significant therapeutic potential. Its well-defined chemical structure, characterized by a terpenylated coumarin core, is amenable to chemical synthesis and modification. The biological activities of **Collinin**, particularly its anti-inflammatory and pro-apoptotic effects, are attributed to its ability to modulate key signaling pathways such as NF- $\kappa$ B and MAPK. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological applications of **Collinin** and to design novel therapeutic strategies based on its unique chemical structure. Further detailed studies are warranted to fully elucidate its mechanisms of action and to establish its clinical utility.

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## References

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